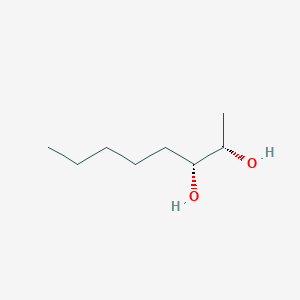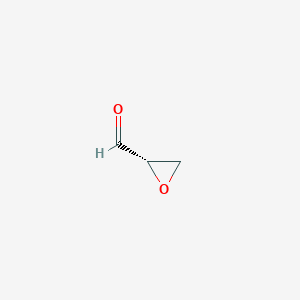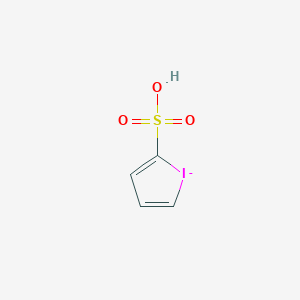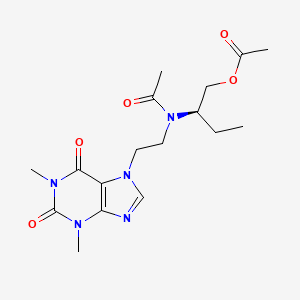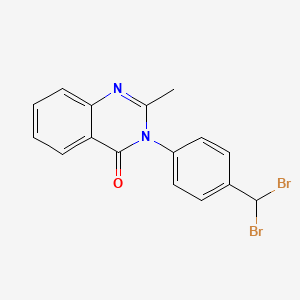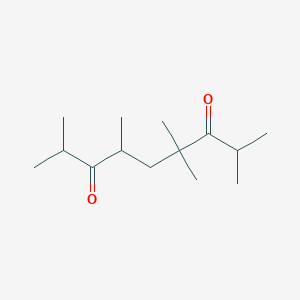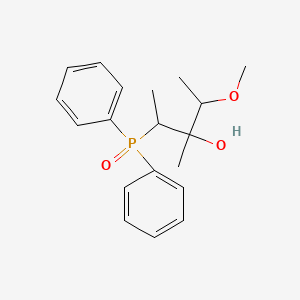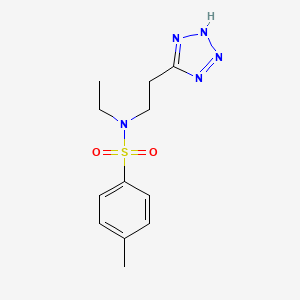
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a piperidine ring fused to a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with piperidine and a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazine ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate: Similar structure but with a morpholine ring instead of piperidine.
Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate: Contains a pyrrolidine ring instead of piperidine.
Dimethyl 5-(piperazin-1-yl)-1,2,4-triazine-3,6-dicarboxylate: Features a piperazine ring in place of piperidine.
Uniqueness
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to the specific combination of piperidine and triazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
71856-79-6 |
|---|---|
Fórmula molecular |
C12H16N4O4 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
dimethyl 5-piperidin-1-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C12H16N4O4/c1-19-11(17)8-10(16-6-4-3-5-7-16)13-9(15-14-8)12(18)20-2/h3-7H2,1-2H3 |
Clave InChI |
SXQNDQQIQNCVDS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



